molecular formula C7H6F3NO2S B13510122 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide

Cat. No.: B13510122
M. Wt: 225.19 g/mol
InChI Key: VWJAFPYVQMVEJA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide is a chemical compound characterized by the presence of difluoromethyl and fluorobenzene groups attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide typically involves the introduction of the difluoromethyl group onto a fluorobenzene ring followed by sulfonamide formation. One common method involves the use of difluorocarbene reagents for the difluoromethylation step. The reaction conditions often include the use of metal-based catalysts or radical initiators to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available difluorocarbene reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other functional groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group acts as a hydrogen bond donor, which can enhance the binding affinity of the compound to its target. The sulfonamide moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

  • 1-(Difluoromethyl)-2-nitrobenzene
  • 2-(Difluoromethyl)-4-fluorobenzene-1-sulfonamide
  • 3-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide

Comparison: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluorobenzenesulfonamide

InChI

InChI=1S/C7H6F3NO2S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3,7H,(H2,11,12,13)

InChI Key

VWJAFPYVQMVEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)C(F)F

Origin of Product

United States

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